![molecular formula C13H25ClN2O2 B2486179 Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride CAS No. 1890715-57-7](/img/structure/B2486179.png)
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride and its derivatives involves several steps, including intramolecular cyclization and reactions with specific reagents to introduce or modify functional groups. For instance, a practical synthesis has been established for the similar compound (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitors, using a Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Molecular Structure Analysis
The molecular structure and supramolecular arrangements of cyclohexane-spirohydantoin derivatives, closely related to Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride, have been extensively studied. Crystallographic analysis reveals the influence of substituents on the cyclohexane ring in determining the supramolecular architecture, highlighting the absence of solvent molecules in the crystal structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Chemical Reactions and Properties
Reactions involving Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride derivatives often yield complex mixtures of products, depending on the reaction conditions and reagents used. For example, the reaction with N,N-dimethylformamide dimethyl acetal produces isomeric condensation products, demonstrating the compound's reactivity towards substrates containing an active methylene group (Moskalenko & Boev, 2012).
Physical Properties Analysis
The physical properties of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride and related compounds, such as solubility and crystal structure, are crucial for their application in synthesis and drug development. For instance, NMR spectroscopy has been applied to assign the absolute configurations of related spirocyclic compounds, essential for understanding their physical and chemical behavior (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride are influenced by its structural features. Spirolactams, for example, serve as pseudopeptides and undergo various chemical transformations due to their conformationally restricted structure, illustrating the compound's versatile chemical behavior (Fernandez et al., 2002).
Scientific Research Applications
Supramolecular Arrangements
The compound's derivatives show significant contributions in the realm of supramolecular chemistry, especially concerning crystal structure and molecular interactions. Notably, cyclohexane-5-spirohydantoin derivatives, including tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride, exhibit unique supramolecular arrangements. The molecular structure of these compounds plays a crucial role in forming supramolecular structures, such as dimers and ribbons, influenced by the substituents on the cyclohexane ring. These findings open avenues in crystal engineering and materials science, with potential applications in designing new molecular assemblies and functional materials (Graus et al., 2010).
NMR Spectroscopy in Stereochemical Analysis
The compound's structural analogs have been a subject of stereochemical analysis using NMR spectroscopy, shedding light on their conformational dynamics. For instance, the relative configurations of diazaspiro[4.5]decanes have been elucidated using 13C, 15N, and 17O NMR, providing insights into the stereochemistry of these molecules. These findings are crucial for understanding the compound's behavior in chemical reactions and potential applications in synthesizing complex molecular structures (Guerrero-Alvarez et al., 2004).
Synthesis of Spirolactams and Conformational Analysis
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is instrumental in synthesizing spirocyclic compounds, such as spirolactams, which are crucial in peptide synthesis. The synthesis process, followed by conformational analysis through NMR experiments and molecular modeling, shows that these compounds can mimic specific peptide structures. These insights are valuable in the field of biochemistry and drug design, where such mimetics can lead to the development of new therapeutic agents (Fernandez et al., 2002).
Stereoselective Synthesis and Molecular Structure Analysis
The compound's derivatives have been used in the stereoselective synthesis of various molecular structures, demonstrating their versatility in organic synthesis. For example, the synthesis of spirolactams as conformationally restricted pseudopeptides shows the potential of these compounds in designing bioactive molecules with specific stereochemical configurations. Additionally, NMR spectroscopy has been employed to assign the absolute configurations of related compounds, further elucidating their molecular structure and potential interactions (Jakubowska et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRSHANOWIJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride |
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